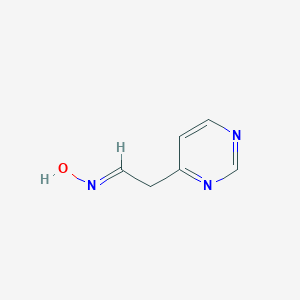
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime, also known as P4C, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. P4C is a pyrimidine derivative that has been synthesized using a variety of methods.
Mecanismo De Acción
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime acts as a positive allosteric modulator of GABA receptors, which are the major inhibitory neurotransmitters in the central nervous system. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime binds to a specific site on the GABA receptor, which enhances the binding of GABA to the receptor and increases the inhibitory effects of GABA.
Efectos Bioquímicos Y Fisiológicos
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime has been shown to have several biochemical and physiological effects. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime enhances the binding of GABA to the GABA receptor, which results in increased inhibitory effects on the central nervous system. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has also been shown to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime has several advantages for lab experiments, including its ability to modulate GABA receptors and its neuroprotective effects. However, (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for (E)-2-(pyrimidin-4-yl)acetaldehyde oxime research, including the development of new drugs for the treatment of neurodegenerative diseases and the study of the GABAergic system. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has also been shown to have potential applications in the treatment of anxiety and depression. Further research is needed to fully understand the mechanism of action of (E)-2-(pyrimidin-4-yl)acetaldehyde oxime and to develop new drugs based on its properties.
Conclusion:
In conclusion, (E)-2-(pyrimidin-4-yl)acetaldehyde oxime is a compound that has gained significant attention in recent years due to its potential applications in scientific research. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has been shown to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has several advantages for lab experiments, including its ability to modulate GABA receptors and its neuroprotective effects. However, further research is needed to fully understand the mechanism of action of (E)-2-(pyrimidin-4-yl)acetaldehyde oxime and to develop new drugs based on its properties.
Métodos De Síntesis
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime can be synthesized using several methods, including the reaction of pyrimidine-4-carboxaldehyde with hydroxylamine hydrochloride in the presence of sodium carbonate. Another method involves the reaction of pyrimidine-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a catalytic amount of acetic acid. The resulting compound is then treated with sodium hydroxide to obtain (E)-2-(pyrimidin-4-yl)acetaldehyde oxime.
Aplicaciones Científicas De Investigación
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime has been used in various scientific research applications, including the development of new drugs and the study of the central nervous system. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has been shown to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has also been used in the study of the GABAergic system and the modulation of GABA receptors.
Propiedades
Número CAS |
179009-38-2 |
|---|---|
Nombre del producto |
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime |
Fórmula molecular |
C6H7N3O |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
(NE)-N-(2-pyrimidin-4-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c10-9-4-2-6-1-3-7-5-8-6/h1,3-5,10H,2H2/b9-4+ |
Clave InChI |
WCIYYOFNONVUQQ-RUDMXATFSA-N |
SMILES isomérico |
C1=CN=CN=C1C/C=N/O |
SMILES |
C1=CN=CN=C1CC=NO |
SMILES canónico |
C1=CN=CN=C1CC=NO |
Sinónimos |
4-Pyrimidineacetaldehyde, oxime, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




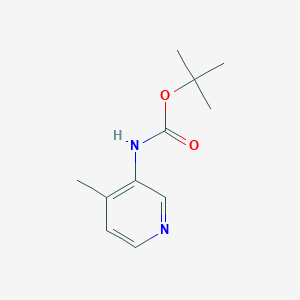





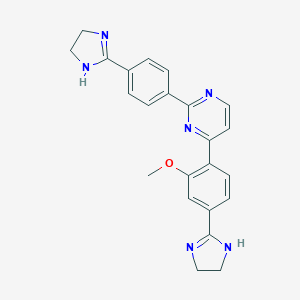
![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)
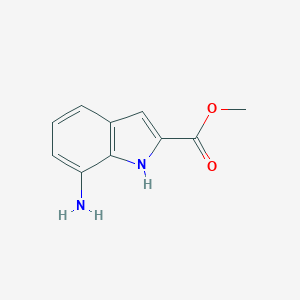
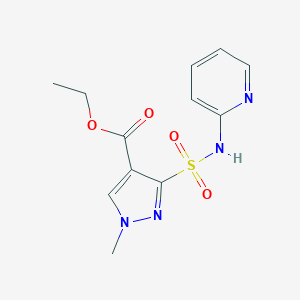

![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)
